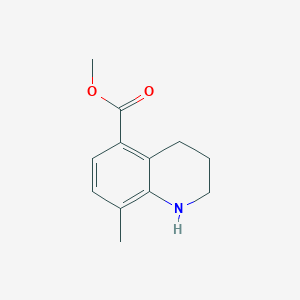

![molecular formula C21H17N3O2S B2876088 2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 852453-57-7](/img/structure/B2876088.png)

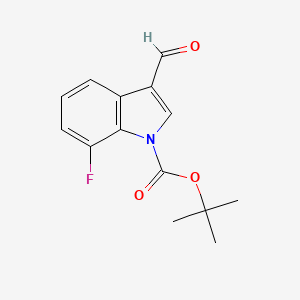

2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is an important target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Aplicaciones Científicas De Investigación

Organic Synthesis: Knoevenagel Condensation

The compound can be utilized in Knoevenagel condensation reactions , which are crucial in organic synthesis for creating carbon-carbon bonds . This reaction forms the backbone of various synthetic routes, leading to the production of fine chemicals, pharmaceuticals, and agrochemicals.

Anticonvulsant Activity

Research indicates that derivatives of thiazolo[5,4-b]pyridin, such as Schiff bases, exhibit promising anticonvulsant properties . This suggests that our compound could be a precursor or an active moiety in the development of new anticonvulsant drugs.

Bacterial Cell Division Inhibition

Compounds with a thiazolo[5,4-b]pyridin structure have been shown to inhibit bacterial cell division protein FtsZ , making them potential candidates for antibacterial agents . This application is particularly relevant in the fight against antibiotic-resistant bacterial strains.

Semiconductor Synthesis for Plastic Electronics

The thiazolo[5,4-b]pyridin moiety is recognized for its electron-deficient nature and planar structure, which are desirable traits in semiconductors used in plastic electronics . This application is significant for the development of flexible, lightweight, and cost-effective electronic devices.

Crystallography

The crystal structure of related compounds has been determined, which aids in understanding the molecular geometry and interactions within the crystal lattice . This information is essential for the design of materials with specific physical properties.

Mecanismo De Acción

Target of Action

It’s known that similar compounds have been used in the construction of metal-organic frameworks (mofs), which are regarded as effective heterogeneous catalysts to improve certain organic catalytic reactions .

Mode of Action

The compound, when used in the construction of MOFs, exhibits excellent photocatalytic performance . The introduction of thiazolo [5,4-d]thiazole (TZTZ), a photoactive unit, into the framework endows the MOF with superior catalytic properties .

Biochemical Pathways

The compound is involved in the catalysis of CO2 and epoxide substrates to form cyclic carbonates under mild conditions . It can also photocatalyze benzylamine coupling at room temperature .

Pharmacokinetics

It’s known that the compound, when used in the construction of mofs, has a permanent porosity and moderate co2 adsorption capacity .

Result of Action

The compound, when used in the construction of MOFs, can efficiently catalyze the formation of cyclic carbonates from CO2 and epoxide substrates under mild conditions . It can also photocatalyze benzylamine coupling at room temperature .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as light and temperature . For instance, the compound exhibits excellent photocatalytic performance when exposed to light .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-26-17-10-4-14(5-11-17)13-19(25)23-16-8-6-15(7-9-16)20-24-18-3-2-12-22-21(18)27-20/h2-12H,13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTCTWRWJDRXDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2876006.png)

![1-Ethylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2876007.png)

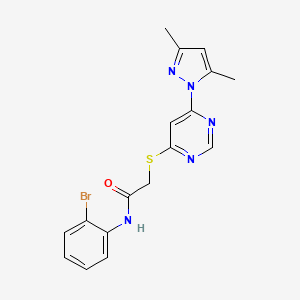

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2876016.png)

![[(1R,2R)-2-Phenoxycyclopentyl]urea](/img/structure/B2876022.png)

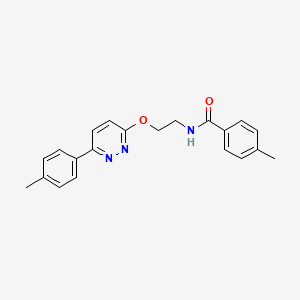

![4-[(dimethylamino)sulfonyl]-N-{3-[6-(ethylsulfonyl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2876023.png)

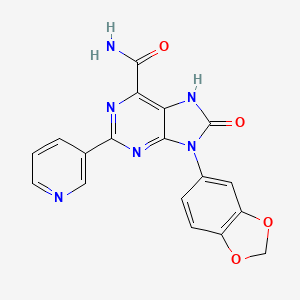

![N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2876025.png)

![Bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B2876027.png)

![6'-Methyl-2',3'-dihydrospiro[azetidine-2,1'-indene]](/img/structure/B2876028.png)